1,3-Benzothiazole-6-sulfonyl chloride
Overview
Description
1,3-Benzothiazole-6-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNO2S2 and its molecular weight is 233.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis : D. A. Dushamov et al. (2020) demonstrated the successful synthesis and transformation of 6-(chlorosulfonyl)-1,3-benzothiazol-2(3H)-ones into esters and amides, highlighting potential applications in organic synthesis (Dushamov et al., 2020).
Anticonvulsant Activity : S. Khokra et al. (2019) found that novel benzothiazole coupled sulfonamide derivatives exhibit potent anticonvulsant activity, particularly compound 9 in a mouse electroshock model (Khokra et al., 2019).
Chemical Reactivity : T. Beryozkina et al. (2015) reported that reactions of 1,2,3-triazoles with sulfonyl chlorides produce mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The ratio of isomers was influenced by the nature of the azolyl ring (Beryozkina et al., 2015).
Catalysis : S. Nara et al. (2001) discovered that 1-butyl-3-methylimidazolium chloroaluminate ionic liquids effectively catalyze Friedel-Crafts sulfonylation of benzene and substituted benzenes (Nara et al., 2001).
Medicinal Chemistry : Xueqing Wang et al. (2009) identified benzothiazole analogues as potent and selective inhibitors of fatty acid amide hydrolase, which are valuable tools for studying the endocannabinoid system (Wang et al., 2009).
Synthetic Methods : Fang Wu-hon (2015) outlined a method for preparing benzothiazole-2-sulfonyl chloride with a high yield, demonstrating its potential in various synthetic applications (Wu-hon, 2015).
Pharmaceutical Applications : P. C. Sharma et al. (2013) highlighted the wide range of medicinal properties of benzothiazole compounds, including antitumor, antimicrobial, antidiabetic, anti-inflammatory, and antiviral activities (Sharma et al., 2013).
Environmental Impact : A. Kloepfer et al. (2005) studied the occurrence, sources, and fate of benzothiazoles in municipal wastewater treatment plants, indicating their significant lifetime in surface waters and limited removal in tertiary treatment (Kloepfer et al., 2005).
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-sulfonyl chloride is a type of organic compound . It is often used as a sulfonylating agent in organic compounds . .
Mode of Action
The compound is known for its strong sulfonylating properties . It can react with various organic compounds, introducing a sulfonyl chloride functional group. This reaction can lead to significant changes in the chemical structure and properties of the target molecules .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific target molecules it reacts with. By introducing a sulfonyl chloride group, the compound can significantly alter the target molecule’s chemical properties, potentially leading to changes in its biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to react with water to produce sulfuric acid and toxic hydrogen chloride gas . Therefore, it should be handled and stored in a dry, cool, and well-ventilated place .
Safety and Hazards
This compound is classified as a skin corrosive and eye damage category 1B substance . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, vapor, mist, or gas, and to avoid getting it in the eyes or on the skin . It should be used only in a chemical fume hood, and stored in a cool, dry place in a tightly closed container .
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLJTWXFUSVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383562 | |
Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181124-40-3 | |
Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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